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Compound of Interest

Compound Name: Calcium bromide dihydrate

Cat. No.: B1591935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium bromide (CaBr₂), a salt of calcium and hydrobromic acid, is a compound with

significant applications in drilling fluids, as a desiccant, and in medicine. In its hydrated form,

calcium bromide can exist as a hexahydrate (CaBr₂·6H₂O) or the less common dihydrate

(CaBr₂·2H₂O).[1][2] The degree of hydration significantly influences its physical and chemical

properties. Understanding the spectroscopic signature of calcium bromide dihydrate is

crucial for quality control, stability testing, and formulation development in various industries,

including pharmaceuticals. This technical guide provides a comprehensive overview of the

spectroscopic properties of calcium bromide dihydrate, focusing on Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Raman spectroscopy. It includes a summary of

quantitative data, detailed experimental protocols, and a visual representation of the analytical

workflow.

Spectroscopic Data
The spectroscopic properties of calcium bromide dihydrate are primarily defined by the

vibrations of the water molecules and the Ca-Br lattice, as well as the nuclear magnetic

environment of the bromine and calcium ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the local

structure and hydration state of inorganic salts like calcium bromide.[3] Specifically, 79Br and

81Br NMR are highly sensitive to the symmetry of the bromide ion's local environment and the

presence of water molecules.[3]
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Note: Specific chemical shift and quadrupolar coupling constant values for the distinct bromide

environments in the dihydrate are not publicly available but can be determined experimentally

using the protocol below. The presence of multiple, distinct bromide signals in the SSNMR

spectrum would be indicative of different crystallographic sites.

Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides insights into the molecular vibrations of the water of

hydration and the Ca-Br lattice.
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Note: The peak positions for the water molecules are approximate and can be influenced by

the strength of hydrogen bonding within the crystal lattice. The Ca-Br stretching frequency is

based on data for the anhydrous form and may be shifted in the dihydrate.[1]

Experimental Protocols
Solid-State 79Br/81Br NMR Spectroscopy
Objective: To characterize the local environment of the bromide ions and confirm the hydration

state of calcium bromide dihydrate.

Methodology:

Sample Preparation: The powdered sample of calcium bromide dihydrate is packed into a

zirconia rotor (e.g., 4 mm diameter). Due to the hygroscopic nature of the material, packing

should be performed in a controlled humidity environment (e.g., a glove box).

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g.,

11.75 T or 21.1 T) is used.[3] A probe suitable for wide-line spectra of quadrupolar nuclei is

required.

Data Acquisition:

Static (non-spinning) 79Br or 81Br NMR spectra are acquired using a quadrupolar echo

pulse sequence (e.g., Solomon echo or QCPMG).[3]

Key experimental parameters to be optimized include the pulse lengths, recycle delay, and

the number of scans.

Spectra should be acquired at different magnetic field strengths to aid in the separation of

chemical shift and quadrupolar interactions.[3]

Data Analysis: The resulting spectra are processed and simulated to extract the isotropic

chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter

(ηQ) for each distinct bromide site. These parameters provide information about the local

symmetry and coordination of the bromide ions.
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Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the vibrational modes of the water of hydration in calcium bromide
dihydrate.

Methodology:

Sample Preparation: A small amount of the powdered calcium bromide dihydrate is placed

directly onto the ATR crystal (e.g., diamond).

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory

is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The sample is brought into firm contact with the crystal using the pressure clamp.

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm-1.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting absorbance spectrum is analyzed to identify the characteristic

peaks for O-H stretching, H-O-H bending, and water librational modes.

Raman Spectroscopy
Objective: To probe the lattice vibrations and the vibrational modes of the water of hydration.

Methodology:

Sample Preparation: A small amount of the powdered calcium bromide dihydrate is placed

in a glass vial or on a microscope slide.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a

microscope for sample alignment is used.[4]
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Data Acquisition:

The laser is focused on the sample.

The scattered light is collected and directed to the spectrometer.

The spectrum is recorded over a suitable wavenumber range to capture both the low-

frequency lattice modes and the higher-frequency water vibrations.

The laser power and acquisition time should be optimized to obtain a good quality

spectrum without causing sample degradation. The use of an orbital raster scanning

(ORS) technique can help to minimize localized heating.[4]

Data Analysis: The Raman spectrum is analyzed to identify the Ca-Br lattice vibrations and

the characteristic bands of the water molecules.

Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of

calcium bromide dihydrate.
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Spectroscopic analysis workflow for CaBr₂·2H₂O.

Conclusion
The spectroscopic characterization of calcium bromide dihydrate using solid-state NMR, IR,

and Raman spectroscopy provides a comprehensive understanding of its structure and

hydration state. Solid-state NMR is particularly powerful for probing the local environment of the

bromide ions and distinguishing between different hydrated forms. Vibrational spectroscopy

complements this by identifying the characteristic modes of the water molecules and the

inorganic lattice. The integration of these techniques, following the detailed protocols provided,

enables researchers and drug development professionals to accurately identify and

characterize calcium bromide dihydrate, ensuring its quality and performance in various

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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